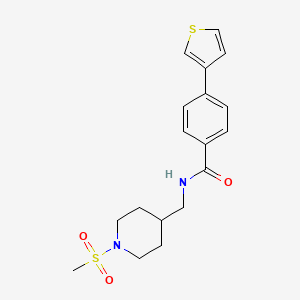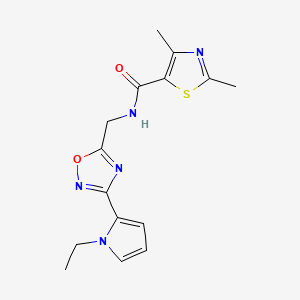
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as MPMTB and belongs to the class of benzamide derivatives.
Wirkmechanismus
The exact mechanism of action of MPMTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the disease process. For example, MPMTB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammation.
Biochemical and Physiological Effects:
MPMTB has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, MPMTB has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPMTB is its versatility in terms of its potential therapeutic applications. It has been studied for its potential use in the treatment of various diseases, which makes it a promising candidate for drug development. However, one of the limitations of MPMTB is its relatively low solubility in water, which can pose challenges in terms of its formulation and administration.
Zukünftige Richtungen
There are several potential future directions for research on MPMTB. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of its specific molecular targets and the development of more potent and selective analogs. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of MPMTB involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
MPMTB has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Some of the prominent areas of research include cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)20-9-6-14(7-10-20)12-19-18(21)16-4-2-15(3-5-16)17-8-11-24-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNIBIHEOXBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)



![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)
![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)

![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)